2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(7-11-3-1-2-4-11)16-8-12(9-16)10-17-6-5-14-15-17/h5-6,11-12H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNGZBAVONHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various targets such as aromatase enzyme and tubulin.
Mode of Action
It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds. For instance, some triazole derivatives have shown to bind to the colchicine binding site of tubulin.
Biochemical Pathways
Similar compounds with a 1,2,3-triazole core have been reported to inhibit the polymerization of tubulin, which is a critical process in cell division. This could potentially lead to cell cycle arrest and apoptosis.
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties.
Biological Activity
2-Cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety is known for its ability to form hydrogen bonds and hydrophobic interactions, which can modulate enzyme activity and receptor binding affinity.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways.
- Receptor Modulation : It can bind to various receptors, potentially affecting processes such as cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Potential efficacy against bacterial strains.
- Anticancer : Inhibition of tumor growth through kinase inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |
| Anticancer | Reduced tumor cell proliferation | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of related triazole compounds against various bacterial strains. The results indicated that compounds structurally similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
Case Study 2: Anticancer Properties
In vitro studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells by targeting specific kinases. The mechanism involves competitive inhibition at the ATP-binding site of kinases, leading to decreased phosphorylation of key proteins involved in cell cycle regulation.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and reduce production costs. Various synthetic routes have been explored, including multi-step reactions involving cycloaddition techniques for triazole formation.
Table 2: Synthetic Routes Overview
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cycloaddition | Formation of triazole via azide and alkyne reaction | 75% |
| Coupling Reaction | Triazole coupled with azetidine derivative | 80% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
